molecular formula C11H10N2 B13189586 3-ethyl-1H-indole-5-carbonitrile

3-ethyl-1H-indole-5-carbonitrile

Cat. No.: B13189586
M. Wt: 170.21 g/mol
InChI Key: GPBWQFSYEUAHPS-UHFFFAOYSA-N
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Description

3-Ethyl-1H-indole-5-carbonitrile is an indole derivative featuring an ethyl group at the 3-position and a cyano (-CN) substituent at the 5-position of the indole core.

Properties

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

IUPAC Name

3-ethyl-1H-indole-5-carbonitrile

InChI

InChI=1S/C11H10N2/c1-2-9-7-13-11-4-3-8(6-12)5-10(9)11/h3-5,7,13H,2H2,1H3

InChI Key

GPBWQFSYEUAHPS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CNC2=C1C=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 3-ethyl-1H-indole-5-carbonitrile, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions to form the indole ring . For this compound, specific starting materials and conditions would be chosen to introduce the ethyl and carbonitrile groups at the appropriate positions on the indole ring.

Industrial Production Methods

Industrial production of indole derivatives may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and solvents are often selected to enhance reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-1H-indole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carbonyl compounds, while reduction could produce amines or alcohols .

Scientific Research Applications

3-ethyl-1H-indole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ethyl-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among analogs include substituent type (alkyl, halogen, nitro, etc.), position, and additional functional groups (e.g., aminoethyl, imidazole). These modifications influence molecular weight, polarity, and bioavailability.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) LogP Key Features Reference
3-Ethyl-1H-indole-5-carbonitrile 3-Ethyl, 5-CN C₁₁H₁₀N₂ 170.21 (calc.) N/A ~2.5* Moderate lipophilicity N/A
3-Methyl-1H-indole-5-carbonitrile 3-Methyl, 5-CN C₁₀H₈N₂ 156.18 N/A 2.1* Smaller alkyl group
3-Bromo-1H-indole-5-carbonitrile 3-Bromo, 5-CN C₉H₅BrN₂ 221.05 N/A 3.0* Halogen enhances reactivity
5-Chloro-1H-indole-3-carbonitrile 5-Cl, 3-CN C₉H₅ClN₂ 176.6 N/A 2.7* Positional isomer
3-(2-Nitroethenyl)-1H-indole-5-carbonitrile 3-Nitroethenyl, 5-CN C₁₁H₇N₃O₂ 213.19 N/A 2.81 Strong electron-withdrawing group
3-(2-Aminoethyl)-1H-indole-5-carbonitrile HCl 3-Aminoethyl, 5-CN C₁₁H₁₂ClN₃ 221.69 N/A 1.5* Enhanced solubility (HCl salt)
5-Methyl-3-phenyl-1H-indole-2-carbonitrile 3-Phenyl, 5-Me, 2-CN C₁₆H₁₂N₂ 232.1 ~168 3.5* Aromatic bulk at 3-position

*Estimated using computational tools due to lack of experimental data.

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